molecular formula C11H15BrN2O2S B578676 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine CAS No. 1291384-32-1

3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine

Cat. No.: B578676
CAS No.: 1291384-32-1
M. Wt: 319.217
InChI Key: BWAIQGVFVBDCKX-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: is an organic compound with the molecular formula C11H15BrN2O2S. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the Suzuki cross-coupling reaction is a common method used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(methylsulfonyl)pyridine: This compound is similar in structure but lacks the piperidinyl group.

    3-Bromo-5-(4-methylpiperidin-1-yl)pyridine: This compound is similar but lacks the sulfonyl group.

Uniqueness

3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both the piperidinyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

3-bromo-5-(4-methylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-9-2-4-14(5-3-9)17(15,16)11-6-10(12)7-13-8-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAIQGVFVBDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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